molecular formula C27H31N5O2Si B601538 2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one CAS No. 649761-24-0

2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one

Cat. No. B601538
M. Wt: 485.67
InChI Key:
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Description

An impurity of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of acyclic nucleotide analogues, demonstrating its versatility in creating diverse molecular structures. This has involved reactions with ethylene carbonate and diisopropyl (tosyloxymethyl)phosphonate, leading to various isomeric forms and further transformations through processes like hydrogenolysis and ester cleavage (Alexander et al., 2000).

  • An optimized synthetic process has been developed for creating intermediates of this compound, highlighting its industrial potential. Starting from specific cyclopentenols, the process involves steps like epoxidation and benzyl protection, ultimately yielding key intermediates suitable for large-scale production (Weiguang, 2013).

  • The compound has been part of synthetic studies aimed at creating analogs of agelasine, a compound of interest in medicinal chemistry. These studies have explored aspects like tautomerism and alkylation, contributing to a deeper understanding of the compound's chemical behavior and potential applications in drug design (Roggen & Gundersen, 2008).

Application in Nucleoside Synthesis

  • Research has demonstrated the use of this compound in the synthesis of novel carbocyclic nucleosides. These nucleosides, derived from specific heptanols, have potential applications in the development of new therapeutic agents, showcasing the compound's role in expanding the diversity of nucleoside analogs (Hřebabecký et al., 2006).

  • The compound has also been involved in the synthesis of glycoside analogs and related compounds. These compounds have been studied for their potential anticancer activity, indicating the significance of this compound in medicinal chemistry and drug discovery (Temple et al., 1975).

Role in Organic Synthesis

  • The compound plays a critical role in organic synthesis, especially in creating silicon-containing compounds. Its use in stereocontrolled synthesis demonstrates its importance in the construction of complex molecular architectures with specific stereochemistry, crucial for the development of new chemical entities (Fleming & Lawrence, 1998).

  • Additionally, it has been used in the synthesis of purine conjugates with N-heterocycles. These conjugates have shown anti-influenza activity, underlining the compound's potential in the development of new antiviral agents (Krasnov et al., 2021).

properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2Si/c1-18-21(16-34-15-19-10-6-4-7-11-19)23(35(2,3)20-12-8-5-9-13-20)14-22(18)32-17-29-24-25(32)30-27(28)31-26(24)33/h4-13,17,21-23H,1,14-16H2,2-3H3,(H3,28,30,31,33)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLFXMXUWHGHSR-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC(C(=C)C1COCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1COCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one

CAS RN

649761-24-0
Record name 2-Amino-9-((1S,3R,4S)-4-(dimethylphenylsilyl)-2-methylene-3-((phenylmethoxy)methyl)cyclopentyl)-1,9-dihydro-6H-purin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649761240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-2-methylene-3-[(phenylmethoxy)methyl]cyclopentyl]-1,9-dihydro-6H-purin-6-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTP7YND4GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one
Reactant of Route 3
Reactant of Route 3
2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one
Reactant of Route 4
2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one
Reactant of Route 5
Reactant of Route 5
2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one
Reactant of Route 6
Reactant of Route 6
2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one

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